(4-nitrophenyl)methyl 2-hydroxybenzoate

Catalog No.
S6153815
CAS No.
M.F
C14H11NO5
M. Wt
273.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-nitrophenyl)methyl 2-hydroxybenzoate

Product Name

(4-nitrophenyl)methyl 2-hydroxybenzoate

IUPAC Name

(4-nitrophenyl)methyl 2-hydroxybenzoate

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

InChI

InChI=1S/C14H11NO5/c16-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)15(18)19/h1-8,16H,9H2

InChI Key

SZSSFMAYGDWSBS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O

The exact mass of the compound 4-nitrobenzyl salicylate is 273.06372245 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(4-Nitrophenyl)methyl 2-hydroxybenzoate, commonly known as p-nitrobenzyl salicylate (pNPS), is a highly specialized aromatic ester utilized primarily as a sterically demanding substrate in biocatalytic assays and as an orthogonally protected intermediate in complex organic synthesis [1]. By masking the carboxylic acid of salicylic acid with a p-nitrobenzyl (PNB) group, this compound provides a robust protecting strategy that resists mild acidic or basic conditions while remaining susceptible to specific enzymatic cleavage by p-nitrobenzyl esterases [2]. In procurement contexts, pNPS is prioritized by laboratories developing novel hydrolases, screening catalytic amyloids, or synthesizing complex pharmaceutical scaffolds where standard alkyl esters fail to provide either the necessary steric bulk for enzyme screening or the orthogonal reactivity required for multi-step workflows [1].

Research Fit

Supports light-triggered release studies
Bioreductive hypoxia-selective activation context
Intramolecular catalysis hydrolysis pathway study

Substituting (4-nitrophenyl)methyl 2-hydroxybenzoate with simpler analogs, such as methyl salicylate or standard assay substrates like p-nitrophenyl acetate (pNPA), compromises both synthetic utility and analytical resolution [1]. In biocatalysis, pNPA is a generic, easily hydrolyzed substrate that yields high false-positive rates when screening for enzymes capable of cleaving bulky, pharmaceutically relevant esters; pNPS, by contrast, strictly filters for enzymes with accommodating active sites [2]. In synthetic workflows, standard benzyl or methyl esters often require harsh hydrolytic conditions or standard hydrogenation that can degrade sensitive functional groups elsewhere on a complex molecule. The p-nitrobenzyl moiety uniquely allows for mild, orthogonal deprotection via specific p-nitrobenzyl esterases (such as PnbA), making generic ester substitutes unviable for sensitive structural targets [3].

Substitution Risk

Photolability absent in non-nitrated benzyl esters; limits light-responsive studies
Bioreductive trigger missing in simple salicylates; alters hypoxia-dependent activation
β-CD hydrolysis mechanism unique to nitrophenyl salicylate; not shared by methyl analogs

Substrate Bulk and Enzyme Active Site Discrimination

When screening for advanced esterase activity (e.g., in catalytic amyloids or engineered hydrolases), simple substrates fail to differentiate enzyme robustness [1]. While generic esterases rapidly hydrolyze p-nitrophenyl acetate (pNPA), they often exhibit negligible activity against bulky substrates. In comparative kinetic assays, engineered zinc-dependent catalytic amyloids demonstrated the ability to hydrolyze structurally complex compounds like p-nitrobenzyl salicylate (pNPS) with high catalytic efficiency, whereas baseline unoptimized hydrolases showed minimal turnover [2]. The presence of the bulky p-nitrobenzyl group and the salicylate leaving group creates a high steric barrier, making pNPS an essential benchmark for validating the hydrolytic capacity of novel biocatalysts against complex pharmaceutical intermediates [2].

Evidence DimensionSubstrate steric discrimination in hydrolase assays
Target Compound Datap-Nitrobenzyl salicylate (pNPS) (Requires advanced/engineered active sites for measurable turnover)
Comparator Or Baselinep-Nitrophenyl acetate (pNPA) (Readily cleaved by generic esterases)
Quantified DifferencepNPS effectively filters out low-capability esterases, isolating only highly efficient, sterically accommodating enzymes.
ConditionsEnzymatic hydrolysis assays using engineered catalytic amyloids or PNB esterases.

Buyers developing novel enzymes or screening for biocatalysts must procure pNPS to prove their enzyme can handle bulky, pharmaceutically relevant ester linkages, rather than just simple acetates.

β-CD Hydrolysis Rate
Head-to-head
10× (vs. 0×)
Supports cyclodextrin-controlled hydrolysis context
Rate enhancement under aqueous β-CD

Orthogonal Cleavage and Protecting Group Stability

In multi-step synthesis, the choice of carboxylic acid protecting group dictates the survival of the molecule during deprotection. Standard methyl or ethyl salicylates require saponification, which can destroy base-sensitive moieties like beta-lactams. The p-nitrobenzyl ester of salicylic acid offers a distinct orthogonal advantage: it can be cleaved under mild conditions via specialized p-nitrobenzyl esterases (e.g., PnbA from B. subtilis) that leave other functional groups intact [1]. This specific enzymatic reactivity profile makes the p-nitrobenzyl group a highly effective choice over standard benzyl esters, which require catalytic hydrogenation that might reduce other susceptible alkenes or alkynes [1].

Evidence DimensionDeprotection condition orthogonality
Target Compound Datap-Nitrobenzyl ester (Cleavable via specific PnbA esterase at neutral pH)
Comparator Or BaselineMethyl ester (Requires strong base) / Benzyl ester (Requires standard catalytic hydrogenation)
Quantified DifferenceEnables targeted orthogonal cleavage in the presence of base-sensitive or hydrogenation-sensitive functional groups.
ConditionsMulti-step synthetic workflows involving sensitive scaffolds (e.g., beta-lactam derivatives).

Procurement for complex API synthesis should prioritize pNPS when the synthetic route demands a protecting group that bypasses harsh basic or standard hydrogenation deprotection steps.

Antimycobacterial MIC
Class-level
2–32 μM
Supports antimicrobial screening context
Class-level inference; verify for this compound

Chemoselective Esterification Yields

Synthesizing specific esters of phenolic acids like salicylic acid often suffers from poor chemoselectivity due to the competing nucleophilicity of the phenolic hydroxyl group versus the carboxylic acid. However, utilizing advanced coupling reagents (such as o-NosylOXY) allows for the chemoselective synthesis of the 4-nitrobenzyl ester of salicylic acid as the major product [1]. Self-condensation is minimized because the hydroxyl group of salicylic acid is less nucleophilic than p-nitrobenzyl alcohol [1]. This demonstrates that pNPS can be reliably procured or synthesized in high purity without the extensive side-product formation typically seen when attempting to esterify salicylic acid with simpler aliphatic alcohols under harsh Fischer esterification conditions [1].

Evidence DimensionChemoselectivity in esterification
Target Compound Data4-nitrobenzyl ester of salicylic acid (Major product, minimal self-condensation)
Comparator Or BaselineStandard Fischer esterification with aliphatic alcohols (Requires harsh conditions, prone to side reactions)
Quantified DifferenceHigh chemoselectivity for the p-nitrobenzyl ester over competing amide or self-condensation products.
ConditionsRoom temperature coupling using o-NosylOXY reagent in DCM.

For process chemists, the reliable and chemoselective formation of the p-nitrobenzyl ester ensures higher yields and easier purification compared to standard esterification routes.

Photolysis Quantum Yield
Class-level
~0.05
Supports photolabile release context
Class-level estimate for 4-nitrobenzyl esters
Hypoxia-Selective Activation
Class-level
Bioreductive nitro trigger
Supports hypoxia-selective prodrug research
Activation requires nitroreductase expression
Thermal & LogP
Reported
BP +118 °C; LogP −0.82
Supports formulation-property differentiation
Predicted values; experimental verification recommended
Hydrolysis Rate pH 7
Head-to-head
~100× rate enhancement
Supports intramolecular catalysis mechanism study
Rate enhancement under aqueous pH 7

Advanced Biocatalyst and Amyloid Screening

Used as a bulky, complex substrate to evaluate the steric accommodation and efficiency of novel esterases, catalytic amyloids, and engineered hydrolases, ensuring they can process pharmaceutically relevant intermediates [1].

Orthogonal Protection in API Synthesis

Utilized as a protecting group for the carboxylic acid of salicylic acid derivatives in multi-step syntheses where the final deprotection must occur under mild enzymatic conditions (via PnbA) to preserve base-sensitive moieties [2].

Chemoselective Process Development

Employed as a target compound in the optimization of mild, chemoselective esterification protocols, leveraging the distinct nucleophilicity differences between p-nitrobenzyl alcohol and the phenolic hydroxyl of salicylic acid [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Light-Triggered Release Studies
Photolabile 4-nitrobenzyl ester
Photolysis quantum yield review
Esterase/Lipase Substrate Research
Intramolecularly catalyzed hydrolysis
Chromogenic release monitoring
Antimicrobial Screening Studies
4-Nitro-salicylate pharmacophore
MIC and strain-panel endpoints
Hypoxia-Selective Activation Research
Bioreductive nitrobenzyl trigger
Hypoxia-selective cleavage review

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

273.06372245 g/mol

Monoisotopic Mass

273.06372245 g/mol

Heavy Atom Count

20

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